molecular formula C15H24N4O3S B12166688 2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one

2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one

Cat. No.: B12166688
M. Wt: 340.4 g/mol
InChI Key: AMOSXFOJIRWKHG-UHFFFAOYSA-N
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Description

2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one is a complex organic compound with potential applications in medicinal chemistry. This compound features a piperazine ring substituted with a methylsulfonyl group and a cycloheptapyridazinone core, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonylation using methylsulfonyl chloride in the presence of a base such as triethylamine.

    Cycloheptapyridazinone Core Formation: The cycloheptapyridazinone core is formed through a series of cyclization reactions involving appropriate precursors like hydrazine derivatives and cyclic ketones.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the methylsulfonyl group.

    Reduction: Reduction reactions can target the carbonyl group in the cycloheptapyridazinone core.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Products may include sulfoxides and sulfones.

    Reduction: Reduced forms of the cycloheptapyridazinone core.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological and psychiatric disorders.

    Biological Research: The compound can be used as a tool to study receptor-ligand interactions and enzyme inhibition.

    Industrial Applications: It may find use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of this compound is likely related to its ability to interact with specific molecular targets such as receptors or enzymes. The piperazine ring and the cycloheptapyridazinone core may facilitate binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one: can be compared with other piperazine derivatives and cycloheptapyridazinone compounds.

    Methylsulfonyl-substituted Piperazines: These compounds share the piperazine ring and the methylsulfonyl group but differ in the rest of the structure.

    Cycloheptapyridazinones: Compounds with similar core structures but different substituents.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C15H24N4O3S

Molecular Weight

340.4 g/mol

IUPAC Name

2-[(4-methylsulfonylpiperazin-1-yl)methyl]-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-3-one

InChI

InChI=1S/C15H24N4O3S/c1-23(21,22)18-9-7-17(8-10-18)12-19-15(20)11-13-5-3-2-4-6-14(13)16-19/h11H,2-10,12H2,1H3

InChI Key

AMOSXFOJIRWKHG-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)CN2C(=O)C=C3CCCCCC3=N2

Origin of Product

United States

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